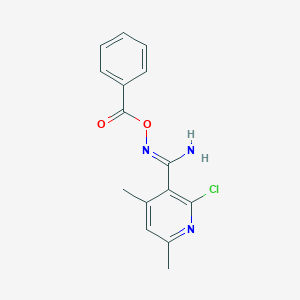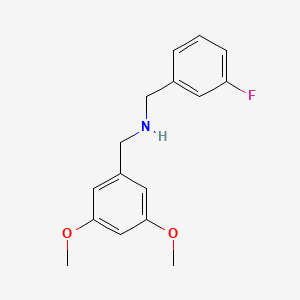
3-ethoxy-4-methoxy-N-(3-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-4-methoxy-N-(3-methoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a white to off-white powder that is used in scientific research for various purposes.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-4-methoxy-N-(3-methoxyphenyl)benzamide involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates various proteins involved in cell signaling pathways. Inhibition of CK2 activity leads to the disruption of these pathways, which can result in the inhibition of cell proliferation and induction of apoptosis. The compound has also been shown to inhibit the activity of other kinases such as AKT and ERK, which are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethoxy-4-methoxy-N-(3-methoxyphenyl)benzamide are primarily related to its inhibition of CK2 activity. Inhibition of CK2 has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. The compound has also been shown to reduce the production of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease. Additionally, the compound has been shown to reduce the production of reactive oxygen species, which can lead to oxidative stress and contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-ethoxy-4-methoxy-N-(3-methoxyphenyl)benzamide in lab experiments is its selectivity for CK2 inhibition. The compound has been shown to be more selective than other CK2 inhibitors, which can reduce off-target effects. Additionally, the compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent. However, one limitation of using the compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
For research include the development of more potent and selective CK2 inhibitors, investigation of the compound's neuroprotective effects, and potential use in combination therapies for cancer treatment.
Métodos De Síntesis
The synthesis of 3-ethoxy-4-methoxy-N-(3-methoxyphenyl)benzamide involves the reaction of 3-methoxyphenyl-4-aminobenzoate with ethyl iodide in the presence of potassium carbonate. The product is then treated with methoxyacetyl chloride to obtain the final compound. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
3-ethoxy-4-methoxy-N-(3-methoxyphenyl)benzamide is used in scientific research for various purposes. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent. It has also been studied for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-ethoxy-4-methoxy-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-22-16-10-12(8-9-15(16)21-3)17(19)18-13-6-5-7-14(11-13)20-2/h5-11H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZPEXNZEKYAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)




![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)



![N-cyclohexyl-2-[4-(diethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B5832958.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)

![N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)